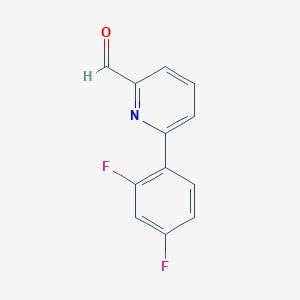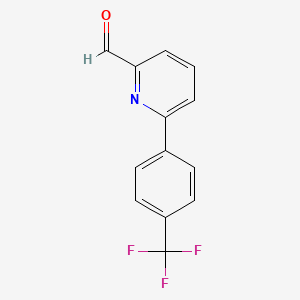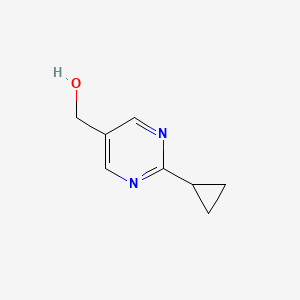
(2-环丙基嘧啶-5-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Cyclopropylpyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C8H10N2O . It is widely researched in many fields due to its diverse biological properties and potential applications in various industries.
Molecular Structure Analysis
The molecular structure of “(2-Cyclopropylpyrimidin-5-yl)methanol” is represented by the formula C8H10N2O . It has a molecular weight of 150.18 g/mol .Physical And Chemical Properties Analysis
“(2-Cyclopropylpyrimidin-5-yl)methanol” has a molecular weight of 150.17800 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用
药物发现与开发
(2-环丙基嘧啶-5-基)甲醇:是一种可用于合成多种嘧啶衍生物的化合物,而嘧啶衍生物在药物发现中占有重要地位。 嘧啶是许多药物的核心结构,作为激酶抑制剂和芳香环和杂芳环的等排体 。 该化合物在开发新药,尤其是激酶抑制剂方面具有巨大潜力,因为它在结构上与 ATP 相似,而 ATP 对磷酸化过程至关重要 .
材料科学
在材料科学领域,(2-环丙基嘧啶-5-基)甲醇可用于开发具有独特性能的新材料。 其分子结构可用于创造具有潜在电子、纳米技术和表面处理应用的聚合物和涂层 .
生物学研究
该化合物在合成诸如吡啶并二嘧啶的杂环中发挥作用,而吡啶并二嘧啶表现出多种生物活性。 这些活性包括细胞毒性、抗氧化和抗菌性能,使其在生物学研究和治疗应用中具有价值 .
化学合成
(2-环丙基嘧啶-5-基)甲醇:在化学合成中用作构建块。 它参与复杂分子的合成,可用于研究有机化学中的反应机理和合成途径 .
工业应用
虽然没有直接使用,但甲醇衍生物,包括(2-环丙基嘧啶-5-基)甲醇,会影响工业流程。 甲醇是一种用途广泛的溶剂和燃料来源,其衍生物可能在汽车、废水处理和发电领域得到应用 .
环境影响
甲醇及其衍生物的环境影响是一个值得关注的领域。 关于可再生甲醇的研究正在进行中,其中包括诸如(2-环丙基嘧啶-5-基)甲醇之类的衍生物,以评估其作为清洁能源的可行性和其在减少排放中的作用 .
作用机制
The exact mechanism of action of (2-Cyclopropylpyrimidin-5-yl)methanol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. In addition, it has been shown to inhibit the activity of certain proteins, such as microsomal prostaglandin E synthase-1.
Biochemical and Physiological Effects
(2-Cyclopropylpyrimidin-5-yl)methanol has been shown to have various biochemical and physiological effects. In laboratory studies, it has been shown to reduce inflammation, inhibit the growth of certain cancer cells, and reduce the risk of cardiovascular disease. In addition, it has been shown to have anti-bacterial and anti-viral effects, as well as anti-diabetic and anti-obesity effects.
实验室实验的优点和局限性
The use of (2-Cyclopropylpyrimidin-5-yl)methanol in laboratory experiments has several advantages. It is a highly soluble compound, making it easy to work with. In addition, it is relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also some limitations to using (2-Cyclopropylpyrimidin-5-yl)methanol in laboratory experiments. It is a highly reactive compound, which can make it difficult to work with in some cases. In addition, it can be toxic if not handled properly.
未来方向
There are a number of potential future directions for (2-Cyclopropylpyrimidin-5-yl)methanol research. One potential direction is to further investigate its potential therapeutic benefits, such as its anti-inflammatory and anti-cancer effects. Another potential direction is to investigate its potential use in the synthesis of other organic compounds, such as heterocyclic compounds and polymers. Additionally, further research could be conducted to explore its potential use in drug delivery systems and targeted drug delivery. Finally, further research could be conducted to explore its potential use in the development of new drugs and pharmaceuticals.
合成方法
The synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol can be carried out in a few different ways. One method involves the reaction of cyclopropylmethyleneammonium chloride with pyrimidine in the presence of an acid catalyst. This reaction produces (2-Cyclopropylpyrimidin-5-yl)methanol as an intermediate product, which can then be isolated and purified. Another method involves the reaction of cyclopropylmethyleneammonium chloride with 5-chloropyrimidine in the presence of a base catalyst. This reaction produces (2-Cyclopropylpyrimidin-5-yl)methanol as the final product.
安全和危害
属性
IUPAC Name |
(2-cyclopropylpyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-4,7,11H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYDEBZXQQCKNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647955 |
Source


|
| Record name | (2-Cyclopropylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954226-64-3 |
Source


|
| Record name | (2-Cyclopropylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


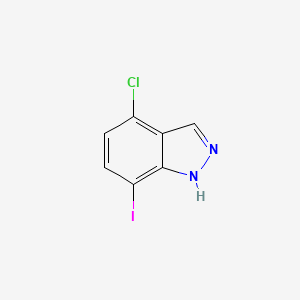
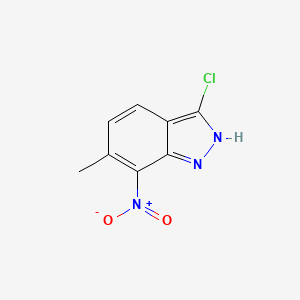
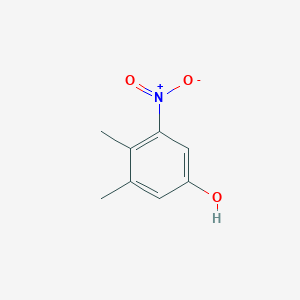
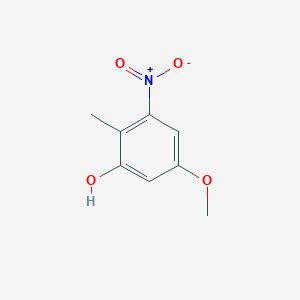
![6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1360867.png)
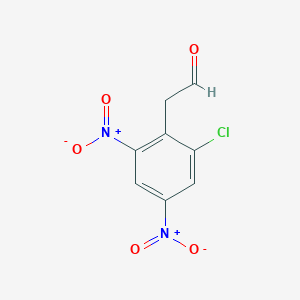

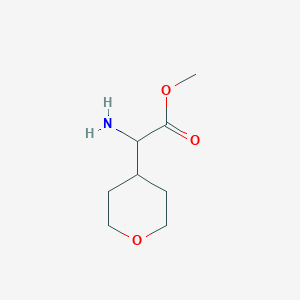
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-indan-2-YL-acetic acid](/img/structure/B1360872.png)


